molecular formula C16H22O4 B158290 (4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one CAS No. 32885-82-8

(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one

Cat. No. B158290
CAS RN: 32885-82-8
M. Wt: 278.34 g/mol
InChI Key: NFEVFCAOVZCHBN-NSHDSACASA-N
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Description

This compound, also known as Lasiodiplodin , is a natural product found in Ficus nervosa, Strychnos angustiflora, and other organisms . Its molecular formula is C17H24O4 .


Molecular Structure Analysis

The compound has a complex structure with a bicyclic system. It includes a 16-membered ring with an oxygen atom incorporated into it . The compound also contains hydroxy groups and a methyl group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 292.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s XLogP3-AA is 4.7 . The exact mass and monoisotopic mass are 292.16745924 g/mol .

Scientific Research Applications

Metal Complexes and Macrocyclic Ligands

  • The study of macrocyclic compounds containing structures similar to the chemical has been a significant area of research. For instance, Costa and Delgado (1993) synthesized and studied macrocyclic compounds containing pyridine, focusing on their protonation reactions using potentiometric and NMR techniques (Costa & Delgado, 1993).

Reduction Reactions and Stereo-Selectivity

  • Research by Kok and Buck (1985) on a related compound, 13-methyl-3-aza-13-azonia-bicyclo[10.2.2]hexadeca-1(14),12,15-trien-2-one, highlighted the significance of stereo-selective hydride uptake in the context of chemical transformations (Kok & Buck, 1985).

Intramolecular Oxygen Migration

  • Menzek and Altundas (2006) studied the bromination of 3,10-epoxycyclo[10.2.2.0]hexadeca-4,6,8,13-tetraene, which is structurally related to the compound . Their focus was on the cleavage of carbon–oxygen bonds and intramolecular 1,5-migration of oxygen atoms (Menzek & Altundas, 2006).

Asymmetric Syntheses

  • Fattori and Vogel (1992) conducted research on asymmetric syntheses involving structures similar to the specified compound. Their work involved complex transformations like double hydroxylation and Baeyer-Villiger oxidation (Fattori & Vogel, 1992).

Polymerization and Liquid Crystalline Phases

  • Percec et al. (1996) described the synthesis and polymerization of compounds structurally related to the specified chemical, focusing on the formation of liquid crystalline phases and the role of side groups in these processes (Percec et al., 1996).

Novel Oxidative Rearrangements

  • Wender, Delong, and Wireko (1997) discussed novel oxidative rearrangement products of compounds structurally similar to the specified chemical. They emphasized the structural features and geometrical aspects of these compounds (Wender, Delong, & Wireko, 1997).

properties

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVFCAOVZCHBN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312913
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

de-O-methyllasiodiplodin

CAS RN

32885-82-8
Record name De-O-Methyllasiodiplodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32885-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Reactant of Route 2
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Reactant of Route 3
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Reactant of Route 4
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Reactant of Route 5
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Reactant of Route 6
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one

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